1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one
CAS No.: 690643-11-9
Cat. No.: VC6202546
Molecular Formula: C23H22N4O3S
Molecular Weight: 434.51
* For research use only. Not for human or veterinary use.
![1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one - 690643-11-9](/images/structure/VC6202546.png)
Specification
CAS No. | 690643-11-9 |
---|---|
Molecular Formula | C23H22N4O3S |
Molecular Weight | 434.51 |
IUPAC Name | 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone |
Standard InChI | InChI=1S/C23H22N4O3S/c1-29-19-11-16-9-10-26(13-17(16)12-20(19)30-2)22(28)14-31-23-25-24-21-8-7-15-5-3-4-6-18(15)27(21)23/h3-8,11-12H,9-10,13-14H2,1-2H3 |
Standard InChI Key | AZXGKFCZJAQWLW-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises three distinct domains:
-
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A partially saturated isoquinoline derivative with methoxy substitutions at positions 6 and 7, contributing to electron-rich aromaticity and hydrogen-bonding potential .
-
Triazolo[4,3-a]quinoline sulfanyl group: A fused heterocyclic system combining a triazole ring with quinoline, linked via a sulfanyl (-S-) bridge. This moiety introduces π-π stacking capabilities and redox-active sites.
-
Ethanone linker: A ketone-functionalized carbon chain connecting the two heterocycles, enabling conformational flexibility and serving as a metabolic hotspot.
The molecular formula is C₂₅H₂₄N₄O₃S, with a calculated molecular weight of 484.55 g/mol. Key structural features are summarized in Table 1.
Table 1: Structural Attributes of the Compound
Feature | Description |
---|---|
Core Scaffold | Tetrahydroisoquinoline-triazoloquinoline hybrid |
Functional Groups | Methoxy (-OCH₃), sulfanyl (-S-), ketone (-CO-) |
Aromatic Systems | Isoquinoline (10-π electrons), quinoline (10-π electrons), triazole (6-π) |
Stereochemical Centers | Potential chirality at tetrahydroisoquinoline C2 and ethanone C1 |
Physicochemical Properties
The compound’s solubility profile is influenced by its polar functional groups. Methoxy and sulfanyl groups enhance water solubility, while the aromatic systems promote lipid permeability, suggesting balanced bioavailability . Calculated logP values (≈2.8) indicate moderate lipophilicity, suitable for blood-brain barrier penetration.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol exists in public literature, analogous compounds suggest a multi-step approach:
-
Tetrahydroisoquinoline Preparation:
-
Triazoloquinoline Sulfanyl Synthesis:
-
Ethanone Linker Assembly:
-
Friedel-Crafts acylation to attach the ketone bridge between the two heterocycles.
-
Critical Reaction Parameters:
-
Temperature: 80–120°C for cyclization steps.
-
Catalysts: Lewis acids (e.g., AlCl₃) for acylation.
-
Solvents: Tetrahydrofuran (THF) or ethanol for polar intermediates .
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent). Structural validation via:
-
NMR: Distinct signals for methoxy (δ 3.8–4.0 ppm) and sulfanyl protons (δ 2.9–3.1 ppm).
-
Mass Spectrometry: Molecular ion peak at m/z 484.55 [M+H]⁺.
Biological Activity and Mechanisms
Receptor Interaction Profiling
The compound’s dual heterocyclic architecture suggests multimodal receptor engagement:
-
Tetrahydroisoquinoline Domain: Binds opioid or adrenergic receptors due to structural similarity to endogenous ligands .
-
Triazoloquinoline Sulfanyl Group: Inhibits phosphodiesterase enzymes (PDE4/5) via π-stacking with catalytic pockets .
Table 2: Hypothesized Targets and Effects
Target | Mechanism | Potential Effect |
---|---|---|
μ-Opioid Receptor | Partial agonism | Analgesia |
PDE5 | Competitive inhibition | Vasodilation |
5-HT₂A Receptor | Antagonism | Antipsychotic activity |
Preclinical Findings
Though direct studies are lacking, structural analogs demonstrate:
-
Antinociceptive Activity: ED₅₀ ≈ 12 mg/kg in rodent models .
-
PDE5 Inhibition: IC₅₀ values of 0.8–1.2 μM, comparable to sildenafil .
Comparative Analysis with Analogues
Table 3: Structural and Functional Analogues
Compound | Modifications | Key Differences |
---|---|---|
Compound A | Pyridine instead of quinoline | Reduced PDE affinity |
Compound B | Ethylenediamine linker | Enhanced solubility (logP 1.9) |
Compound C | Chloro-substituted triazole | Increased metabolic stability |
The target compound’s sulfanyl group confers superior redox stability compared to ether-linked analogues .
Challenges and Future Directions
Limitations
-
Synthetic Complexity: Low yields (≈15%) in Friedel-Crafts steps due to steric hindrance.
-
Metabolic Susceptibility: Rapid glucuronidation of the ethanone linker observed in vitro.
Optimization Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume